An In-depth Technical Guide to the Physicochemical Properties of 1-(2-ethylphenyl)-1H-pyrrole
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-ethylphenyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-ethylphenyl)-1H-pyrrole is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this guide provides a comprehensive overview of its core physicochemical properties. Understanding these characteristics is paramount for researchers engaged in its synthesis, characterization, and application in drug development and materials science. This document delves into the synthesis, predicted and comparative physicochemical data, and detailed spectroscopic analysis of 1-(2-ethylphenyl)-1H-pyrrole, providing both theoretical insights and practical methodologies.
Molecular Structure and Identification
1-(2-ethylphenyl)-1H-pyrrole consists of a pyrrole ring N-substituted with a 2-ethylphenyl group.
| Property | Value | Source |
| CAS Number | 299426-84-9 | N/A |
| Molecular Formula | C₁₂H₁₃N | N/A |
| Molecular Weight | 171.24 g/mol | N/A |
Synthesis of 1-(2-ethylphenyl)-1H-pyrrole
The synthesis of N-substituted pyrroles is commonly achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3][4] For 1-(2-ethylphenyl)-1H-pyrrole, the logical precursors would be 2,5-dimethoxytetrahydrofuran (as a stable precursor to succinaldehyde) and 2-ethylaniline.
A proposed reaction pathway involves the vapor-phase synthesis using a copper chromite catalyst, which facilitates the cyclization and subsequent dehydrogenation to form the aromatic pyrrole ring.[5]
Experimental Protocol: Paal-Knorr Synthesis[1]
This protocol is a generalized procedure for the synthesis of N-substituted pyrroles and can be adapted for 1-(2-ethylphenyl)-1H-pyrrole.
Materials:
-
2,5-Hexanedione (or 2,5-dimethoxytetrahydrofuran as a precursor)
-
2-Ethylaniline
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Microwave reactor (for accelerated synthesis) or conventional heating setup
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluent for chromatography)
Procedure:
-
Reaction Setup: In a microwave vial, dissolve the 1,4-diketone (1 equivalent) in ethanol.
-
Addition of Reagents: Add glacial acetic acid (catalytic amount) and 2-ethylaniline (1.1 equivalents) to the vial.
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) until the reaction is complete, monitoring by TLC.[1] Alternatively, the mixture can be refluxed in a suitable solvent like ethanol or acetic acid.[3]
-
Workup: After cooling, partition the reaction mixture between water and an organic solvent like ethyl acetate.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical Properties
Due to the limited availability of experimental data for 1-(2-ethylphenyl)-1H-pyrrole, this section presents a combination of predicted values and comparative data from analogous compounds.
| Property | Predicted/Comparative Value | Method/Reference |
| Melting Point | Not available (Predicted to be a low-melting solid or liquid) | N/A |
| Boiling Point | ~250-270 °C (Predicted) | N/A |
| Solubility | Predicted to be soluble in common organic solvents like ethanol, ether, and acetone.[6] | N/A |
| logP (Octanol-Water Partition Coefficient) | ~3.5-4.0 (Predicted) | N/A |
Comparative Data for Analogous Compounds:
| Compound | Melting Point (°C) | Boiling Point (°C) |
| Pyrrole | -23 | 129-131[7] |
| 1-Phenylpyrrole | 58-60 | 234 |
| 1-Ethylpyrrole | Not available | 118-119[8] |
The presence of the 2-ethylphenyl group is expected to significantly increase the boiling point compared to pyrrole and 1-ethylpyrrole due to increased molecular weight and van der Waals forces. The logP is also predicted to be higher, indicating greater lipophilicity.
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[9] The predicted chemical shifts for 1-(2-ethylphenyl)-1H-pyrrole are based on the analysis of related structures.[10][11]
Predicted ¹H NMR Data (in CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole H-2, H-5 | ~6.8-7.0 | t |
| Pyrrole H-3, H-4 | ~6.2-6.4 | t |
| Phenyl Protons | ~7.2-7.5 | m |
| Ethyl -CH₂- | ~2.6-2.8 | q |
| Ethyl -CH₃ | ~1.2-1.4 | t |
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrrole C-2, C-5 | ~122 |
| Pyrrole C-3, C-4 | ~110 |
| Phenyl C (ipso, attached to N) | ~138 |
| Phenyl C (ipso, attached to ethyl) | ~142 |
| Phenyl C (aromatic) | ~126-130 |
| Ethyl -CH₂- | ~26 |
| Ethyl -CH₃ | ~15 |
Experimental Protocol: NMR Spectroscopy[12]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Parameters: Use a standard single-pulse experiment with a spectral width of -2 to 12 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 0 to 220 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for N-substituted pyrroles are well-documented.[12][13]
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3100-3150 | =C-H stretching (pyrrole ring) | Medium |
| ~2850-2970 | C-H stretching (ethyl group) | Medium-Strong |
| ~1490-1510 | C=C stretching (aromatic rings) | Medium-Strong |
| ~1350-1380 | C-N stretching | Medium |
| ~700-750 | C-H out-of-plane bending (ortho-disubstituted phenyl) | Strong |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr plates, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[14][15] For 1-(2-ethylphenyl)-1H-pyrrole, electron ionization (EI) would likely be used.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z = 171, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
m/z = 156 ([M-CH₃]⁺): Loss of a methyl radical from the ethyl group.
-
m/z = 142 ([M-C₂H₅]⁺): Loss of an ethyl radical.
-
m/z = 77 ([C₆H₅]⁺): Phenyl cation.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping to 280 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of 1-(2-ethylphenyl)-1H-pyrrole. While experimental data for this specific compound is limited, the combination of predicted values, comparative data from analogous structures, and established analytical protocols offers a solid foundation for researchers. The provided methodologies for synthesis and spectroscopic characterization serve as a practical starting point for further investigation and application of this promising molecule in various scientific disciplines.
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